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Compound of Interest

Compound Name: 3,5-Dimethylisoxazol-4-amine

Cat. No.: B1295807

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the spectroscopic
characteristics and a plausible synthetic route for 3,5-dimethylisoxazol-4-amine. Direct
experimental spectroscopic data for this specific compound is not readily available in the
current literature. Therefore, this guide presents predicted spectroscopic data based on the
analysis of its synthetic precursor, 3,5-dimethyl-4-nitroisoxazole, and its constitutional isomer,
5-amino-3,4-dimethylisoxazole. Detailed experimental protocols for the proposed synthesis are
also provided, alongside a visual representation of the synthetic workflow.

Predicted and Comparative Spectroscopic Data

Due to the absence of direct experimental data for 3,5-dimethylisoxazol-4-amine, the
following tables summarize the available data for its precursor and an isomer, which inform the
predicted data for the target compound.

'H NMR Data
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Compound Solvent Chemical Shift (6) ppm

2.53 (s, 3H, CHs), 2.76 (s, 3H,

3,5-Dimethyl-4-nitroisoxazole
CHs)

1.83 (s, 3H, CHs), 2.05 (s, 3H,

5-Amino-3,4-dimethylisoxazole
CHs), 4.37 (br s, 2H, NH2)

3,5-Dimethylisoxazol-4-amine cDCl ~2.2-2.4 (s, 6H, 2 x CH3),
3
(Predicted) ~3.5-4.5 (br s, 2H, NH2)

Prediction Rationale: The two methyl groups in the target compound are chemically equivalent
and are expected to appear as a single sharp singlet. The amino protons will likely be a broad
singlet, the chemical shift of which can be solvent-dependent.

C NMR Data

Compound Chemical Shift (6) ppm

11.2 (CHs), 12.5 (CHs), 128.5 (C4-NO2), 158.0

3,5-Dimethyl-4-nitroisoxazole
(C5), 165.0 (C3)

8.2 (CHs), 9.8 (CHs), 101.2 (C4), 156.5 (C3),

5-Amino-3,4-dimethylisoxazole
168.0 (C5-NH2)

~10-12 (2 x CH3), ~110-120 (C4-NHz), ~155-

3,5-Dimethylisoxazol-4-amine (Predicted)
160 (C5), ~160-165 (C3)

Prediction Rationale: The chemical shifts of the methyl carbons are expected to be in a similar
range to the precursor and the isomer. The carbon bearing the amino group (C4) is predicted to
be significantly shielded compared to the nitro-substituted carbon. The C3 and C5 carbons are

expected to have shifts influenced by the electron-donating amino group.

Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm™?)

~1530 (asymmetric NOz2 stretch), ~1370

3,5-Dimethyl-4-nitroisoxazole )
(symmetric NO:z stretch)

~3400-3200 (N-H stretch, two bands for primary

5-Amino-3,4-dimethylisoxazole )
amine), ~1620 (N-H bend)

~3400-3200 (N-H stretch, two bands), ~1620

3,5-Dimethylisoxazol-4-amine (Predicted)
(N-H bend), ~1340-1250 (C-N stretch)

Prediction Rationale: The IR spectrum of a primary amine is characterized by two N-H
stretching bands in the high-frequency region and an N-H bending (scissoring) vibration. A C-N
stretching band is also expected.

Mass Spectrometry Data

. Key Fragments
Compound Molecular Formula  Molecular Weight

(m/z)
3,5-Dimethyl-4- 142 (M+), 96 (M* -
CsHsN20s3 142.11
nitroisoxazole NO2)
5-Amino-3,4-
, . CsHsN20 112.13 112 (M+), 97, 83, 69
dimethylisoxazole
3,5-Dimethylisoxazol- 112 (M*), 97 (M* -
. _ CsHsN20 112.13
4-amine (Predicted) CHs), 83, 69

Prediction Rationale: The molecular ion peak is expected at m/z 112. Common fragmentation
pathways would involve the loss of a methyl group and cleavage of the isoxazole ring.

Experimental Protocols

A plausible synthetic route to 3,5-dimethylisoxazol-4-amine is the reduction of the
corresponding nitro compound, 3,5-dimethyl-4-nitroisoxazole.

Synthesis of 3,5-Dimethyl-4-nitroisoxazole (Precursor)
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A general method for the synthesis of 3,5-dimethyl-4-nitroisoxazole involves the nitration of 3,5-
dimethylisoxazole.

Materials:

e 3,5-Dimethylisoxazole

e Fuming nitric acid

» Concentrated sulfuric acid

e Ice

e Sodium bicarbonate solution
 Dichloromethane

e Anhydrous magnesium sulfate
Procedure:

 In aflask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add
concentrated sulfuric acid to 3,5-dimethylisoxazole.

 To this cooled mixture, add fuming nitric acid dropwise while maintaining the temperature
below 10 °C.

» After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3
hours.

e Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

o Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is
approximately 7.

o Extract the product with dichloromethane (3 x 50 mL).

o Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to yield crude 3,5-dimethyl-4-nitroisoxazole,
which can be further purified by recrystallization or column chromatography.

Synthesis of 3,5-Dimethylisoxazol-4-amine (Target
Compound)

The reduction of the nitro group can be achieved using various methods, with tin(ll) chloride in

hydrochloric acid being a common and effective approach.

Materials:

3,5-Dimethyl-4-nitroisoxazole

Tin(ll) chloride dihydrate (SnCl2-2H20)

Concentrated hydrochloric acid (HCI)

Sodium hydroxide (NaOH) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve 3,5-dimethyl-4-nitroisoxazole in ethanol or a similar suitable solvent in a round-
bottom flask.

In a separate flask, prepare a solution of tin(ll) chloride dihydrate in concentrated
hydrochloric acid.

Add the tin(ll) chloride solution to the solution of the nitroisoxazole dropwise at 0 °C with
stirring.

After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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e Once the reaction is complete, carefully basify the mixture with a concentrated sodium
hydroxide solution to a pH of 8-9.

o Extract the product with ethyl acetate (3 x 50 mL).
e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

o Concentrate the filtrate under reduced pressure to obtain 3,5-dimethylisoxazol-4-amine.
Further purification can be achieved by column chromatography if necessary.

Mandatory Visualizations

Precursor Synthesis Target Synthesis

HNOs, HzS0. . e .
3,5-Dimethylisoxazole 2 3,5-Dimethyl-4-nitroisoxazole SnClz, HCl

3,5-Dimethylisoxazol-4-amine

Click to download full resolution via product page
Caption: Synthetic workflow for 3,5-dimethylisoxazol-4-amine.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,5-
Dimethylisoxazol-4-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1295807#spectroscopic-data-nmr-ir-mass-spec-
for-3-5-dimethylisoxazol-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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